6-Methoxy-2-methylquinolin-4-ol
Overview
Description
6-Methoxy-2-methylquinolin-4-ol is a chemical compound with the molecular formula C11H11NO2 . It has an average mass of 189.210 Da and a monoisotopic mass of 189.078979 Da . It is also known by other names such as 2-Hydroxy-6-methoxy-4-methylquinoline and 6-Methoxy-4-methyl-2-chinolinol .
Synthesis Analysis
6-Methoxy-4-methylquinolin-2-ol is used in the synthesis of novel coumarin analogs which display nematicidal activity against five nematodes . It is also used in the preparation of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate which is an effective antiplatelet agent .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-methylquinolin-4-ol consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
6-Methoxy-2-methylquinolin-4-ol has a melting point of 270 °C and a predicted boiling point of 391.6±42.0 °C. Its predicted density is 1.153±0.06 g/cm3 .Scientific Research Applications
Antibacterial Agents
A novel series of quinolone-based heterocyclic derivatives including thiadiazine, thiadiazoles, and triazole were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated . Most of these compounds exhibited moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .
Drug Discovery
Heterocycles are promising agents in the development of drug discovery and medicinal chemistry . Quinolines are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 6-Methoxy-2-methylquinolin-4-ol could involve further exploration of its potential applications in these areas.
Mechanism of Action
Target of Action
This compound is a specialty product used in proteomics research applications .
Mode of Action
As a proteomics research tool, it may interact with various proteins to modulate their function
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 6-Methoxy-2-methylquinolin-4-ol . .
properties
IUPAC Name |
6-methoxy-2-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFIWGFOCYLOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935452 | |
Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15644-90-3 | |
Record name | 6-Methoxy-2-methyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15644-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15644-90-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15644-90-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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